Product packaging for Allylboronic acid(Cat. No.:CAS No. 88982-39-2)

Allylboronic acid

Cat. No.: B1609749
CAS No.: 88982-39-2
M. Wt: 85.9 g/mol
InChI Key: QGLVEAGMVUQOJP-UHFFFAOYSA-N
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Description

Allylboronic acid (CAS 7547-96-8, C3H7BO2) is a highly valuable organoboron reagent in advanced organic synthesis, prized for its role in the direct and stereoselective formation of carbon-carbon bonds . Unlike more common allylboronates such as allyl-Bpin, allylboronic acids exhibit remarkably high reactivity toward ketones, enabling direct allylation under mild, uncatalyzed conditions that were previously unattainable . This reaction proceeds through a six-membered ring transition state, which confers excellent regio- and stereocontrol, yielding homoallylic alcohols as single diastereomers with high efficiency . The synthetic utility of this reagent is further demonstrated by its perfect stereoselectivity in transformations, where the double bond geometry of complex substrates like geraniol and nerol remains unchanged during borylation and subsequent reactions . While stable in coordinating solvents, the pure, dried this compound is oxygen-sensitive and can form boroxines; it should be handled under inert conditions for optimal results . Its primary research value lies in streamlining synthetic routes to complex molecules, making it an indispensable tool for medicinal chemistry and total synthesis researchers. For research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7BO2 B1609749 Allylboronic acid CAS No. 88982-39-2

Properties

IUPAC Name

prop-2-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVEAGMVUQOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451546
Record name Prop-2-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-39-2
Record name Prop-2-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Allylboronic Acid Derivatives

Transition Metal-Catalyzed Syntheses

Transition metal catalysis stands as a cornerstone for the synthesis of allylboronic acids and their esters. Palladium and copper complexes, in particular, have been extensively developed to facilitate these transformations from a range of starting materials, offering high levels of control over selectivity and functional group tolerance.

Palladium catalysis offers a versatile and mild platform for the formation of C-B bonds, enabling the synthesis of functionalized allylboronic acids from various allylic precursors. diva-portal.orgdiva-portal.org These methods often employ palladium(0) or palladium(II) catalysts, including specialized pincer complexes, to achieve high efficiency and selectivity. diva-portal.orgdiva-portal.org

The direct conversion of allylic alcohols and their derivatives into allylboronic acids or esters is a highly sought-after transformation, as it avoids the pre-functionalization of the starting material.

Allylic Alcohols: A significant advancement in this area is the direct boronation of allylic alcohols. Research has demonstrated that a palladium pincer-complex can effectively catalyze the reaction between allylic alcohols and diboronic acid, leading to a facile displacement of the hydroxyl group under mild conditions. organic-chemistry.orgorganic-chemistry.org Another efficient system utilizes a commercially available palladacycle catalyst with a catalytic amount of p-toluenesulfonic acid (TSOH) to produce allylic boronic esters from allylic alcohols and bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org Mechanistic studies indicate that the reaction may proceed through the in-situ generation of BF₃, which activates the alcohol's hydroxyl group, when a palladium catalyst with a tetrafluoroborate (B81430) counterion is used. acs.org It is also possible to synthesize and isolate functionalized allylboronic acids directly from allylic alcohols using a palladium-catalyzed reaction with diboronic acid. thieme-connect.com

Allylic Acetates: Allyl acetates are common precursors for palladium-catalyzed borylation. Early work by Miyaura and colleagues involved the reaction of allyl acetates with B₂pin₂ in the presence of a palladium catalyst to form allylboronates. diva-portal.org However, this method was often complicated by the formation of allyl-allyl coupling side products. diva-portal.orgacs.org A more selective method was later developed using a selenium-based palladium pincer complex, which catalyzes the reaction of allyl acetates with tetrahydroxydiboron (B82485). diva-portal.orgdiva-portal.org This approach yields functionalized allylboronic acids with high selectivity, which can be subsequently converted into more stable potassium trifluoro(allyl)borate salts. diva-portal.orgorganic-chemistry.orgacs.org This pincer complex catalyst shows superior performance compared to more common catalysts like Pd₂(dba)₃, which tend to have lower activity or lead to complex product mixtures. organic-chemistry.orgacs.org

Allylic Halides: The borylation of allylic halides represents a straightforward approach and can be achieved using commercially available and common palladium catalysts such as Pd₂(dba)₃, PdCl₂, or even palladium on carbon (Pd/C). organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis from Allylic Alcohols and Derivatives

Precursor Boron Source Catalyst System Product Key Findings Reference(s)
Allylic Alcohol Diboronic Acid Palladium Pincer Complex Allylboronic Acid Facile displacement of -OH under mild conditions. organic-chemistry.orgorganic-chemistry.org
Allylic Alcohol B₂pin₂ Palladacycle / TSOH Allylic Boronic Ester Efficient conversion with commercial reagents. organic-chemistry.org
Allylic Acetate Tetrahydroxydiboron Palladium Pincer Complex This compound High selectivity, avoids allyl-allyl coupling. diva-portal.orgorganic-chemistry.orgacs.org
Allylic Acetate B₂pin₂ Pd₂(dba)₃ Allylboronate Undesired allyl-allyl coupling can be a side reaction. diva-portal.orgacs.org
Allylic Halide B₂pin₂ Pd₂(dba)₃, PdCl₂, Pd/C Allylboronate Reaction proceeds with common Pd catalysts. organic-chemistry.org

Palladium pincer complexes have proven uniquely effective in the ring-opening borylation of strained ring systems. diva-portal.orgorganic-chemistry.orgacs.org A mild and selective palladium-catalyzed boronation of vinyl cyclopropanes and vinyl aziridines can be accomplished using tetrahydroxydiboron as the boron source. organic-chemistry.org

This transformation is catalyzed by a highly selective selenium-based pincer complex and directly produces functionalized allylboronic acids. diva-portal.orgdiva-portal.org Due to the potential instability of the this compound products, they are typically converted in situ to their corresponding potassium trifluoro(allyl)borate derivatives by treatment with aqueous KHF₂. organic-chemistry.orgacs.org These borate (B1201080) salts are generally more stable and easier to handle. acs.org The reaction exhibits excellent regioselectivity, exclusively yielding the linear (E)-allylboronic acid derivatives. diva-portal.orgorganic-chemistry.org The use of other palladium sources, such as Pd₂(dba)₃ or Pd(PPh₃)₄, was found to be ineffective, leading to low catalytic activity or the formation of complex product mixtures, highlighting the unique efficacy of the pincer complex in this transformation. organic-chemistry.orgacs.org

Table 2: Palladium-Catalyzed Synthesis from Strained Rings

Substrate Boron Source Catalyst Product Key Features Reference(s)
Vinyl Cyclopropane Tetrahydroxydiboron Palladium Pincer Complex This compound / Potassium Trifluoro(allyl)borate High regioselectivity for linear (E)-product. diva-portal.orgorganic-chemistry.orgacs.org
Vinyl Aziridine Tetrahydroxydiboron Palladium Pincer Complex This compound / Potassium Trifluoro(allyl)borate Mild conditions, tolerant of various functional groups. diva-portal.orgorganic-chemistry.orgacs.orgresearchgate.net

The direct functionalization of C-H bonds represents a highly atom-economical approach to organoboron compounds. An efficient palladium pincer complex-catalyzed allylic C-H borylation of alkenes has been developed. organic-chemistry.orgnih.gov This method demonstrates high regio- and stereoselectivity for a variety of linear alkenes, and the resulting allyl-Bpin products can typically be isolated in high yields. nih.govresearchgate.net Preliminary mechanistic investigations point towards a reaction pathway involving Pd(IV) pincer complex intermediates. organic-chemistry.orgnih.gov

An alternative strategy for allylic C-H borylation has been demonstrated with exocyclic alkenes. rsc.orgrsc.org This process is believed to be initiated by the formation of an allyl-palladium complex, which then undergoes transmetallation with bis(pinacolato)diboron (B₂pin₂). rsc.orgrsc.org A subsequent reductive elimination step yields the allylboronate product. rsc.org This C-H borylation can be integrated into a one-pot, multi-component sequence to synthesize stereodefined homoallylic alcohols. rsc.orgrsc.org

While palladium has been the dominant metal in this field, copper catalysis has emerged as a valuable alternative, providing complementary reactivity and selectivity.

A copper-catalyzed method for the synthesis of allylboronates from allylic alcohols has been reported. organic-chemistry.org This transformation proceeds efficiently under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org Initial mechanistic work suggests that the reaction occurs via a nucleophilic substitution pathway. organic-chemistry.org This copper-catalyzed approach offers a cost-effective and reactive alternative to some palladium-based systems for the borylation of allylic alcohols.

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions, including the synthesis of allylic boronates.

An efficient method for synthesizing functionalized and substituted allylic boronates involves the nickel-catalyzed reaction of readily available allylic acetates with a diboron (B99234) reagent. acs.org This transformation can be effectively catalyzed by complexes of nickel with phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or triphenylphosphine (B44618) (PPh₃). acs.orgorganic-chemistry.org The Morken group demonstrated that this approach overcomes previous limitations, such as the dimerization of the electrophile, which was observed in some earlier palladium-catalyzed systems. acs.org The nickel-catalyzed borylation of allylic acetates proceeds with high levels of stereoselectivity and generally provides good yields of the desired allylic boronate products. acs.org

Table 1: Nickel-Catalyzed Borylation of Allylic Acetates

Allylic Acetate SubstrateNi Catalyst/LigandBoron SourceConditionsYieldReference
Cinnamyl AcetateNi(COD)₂ / PCy₃B₂(pin)₂THF, 80 °C85% acs.org
(E)-Hex-2-en-1-yl AcetateNi(COD)₂ / PPh₃B₂(pin)₂THF, 80 °C78% acs.org
Geranyl AcetateNi(COD)₂ / PCy₃B₂(pin)₂THF, 80 °C75% acs.org

Iron-Catalyzed Approaches

Iron, being an earth-abundant and low-cost metal, represents a highly desirable catalyst for sustainable chemical synthesis. Researchers have successfully developed iron-catalyzed methods for preparing allylboronates.

A significant advancement in allylboronate synthesis is the iron-catalyzed 1,4-hydroboration of 1,3-dienes. organic-chemistry.orgnih.gov Work by the Ritter group showed that using an iminopyridine-ligated iron catalyst, the hydroboration of 2-substituted dienes with pinacolborane (H-Bpin) proceeds with high selectivity. acs.orgorganic-chemistry.org This method overcomes several challenges, including chemoselectivity (1,4- vs. 1,2-addition), regioselectivity, and stereoselectivity of the resulting double bond. acs.org The reaction selectively affords linear (E)-γ-disubstituted allylboronates, which are valuable intermediates that can be challenging to access through other means. organic-chemistry.org The process is notable for its compatibility with various functional groups. organic-chemistry.org

Table 2: Iron-Catalyzed 1,4-Hydroboration of Dienes

Diene SubstrateIron Catalyst SystemBoron SourceSelectivityYieldReference
IsopreneIminopyridine-Fe Complex / MgH-B(pin)>98% 1,4-addition, >98% E-isomer85% organic-chemistry.orgnih.gov
MyrceneIminopyridine-Fe Complex / MgH-B(pin)>98% 1,4-addition, >98% E-isomer91% organic-chemistry.org
2-Phenyl-1,3-butadieneIminopyridine-Fe Complex / MgH-B(pin)>98% 1,4-addition, >98% E-isomer96% organic-chemistry.org

Another innovative iron-catalyzed method involves the direct SN2' dehydroxyboration of allylic alcohols. organic-chemistry.orglookchem.com This reaction provides a stereoselective route to (E)-allylboronates from both secondary and tertiary allylic alcohols. organic-chemistry.org The process is believed to proceed through a six-membered ring transition state involving an iron-boron intermediate and the allylic alcohol, which accounts for the high stereoselectivity. organic-chemistry.orgorganic-chemistry.org Key components for the successful transformation include iron(III) acetylacetonate (B107027) (Fe(acac)₃) as the catalyst, bis(pinacolato)diboron (B₂(pin)₂) as the boron source, and a base such as lithium tert-butoxide (LiOtBu). organic-chemistry.org This method avoids the need to pre-functionalize the alcohol, offering a more direct and atom-economical pathway. organic-chemistry.org

Table 3: Iron-Catalyzed SN2' Dehydroxyboration of Allylic Alcohols

Allylic Alcohol SubstrateCatalyst SystemConditionsProduct Stereoselectivity (E/Z)YieldReference
1-Phenylprop-2-en-1-olFe(acac)₃, B₂(pin)₂, LiOtBuDMAc, 80 °C>99:192% organic-chemistry.org
3-Methylbut-1-en-3-olFe(acac)₃, B₂(pin)₂, LiOtBuDMAc, 80 °C>99:185% organic-chemistry.org
1-Cyclohexylprop-2-en-1-olFe(acac)₃, B₂(pin)₂, LiOtBuDMAc, 80 °C>99:189% organic-chemistry.org

Iridium-Catalyzed Borylation of Cyclic Alkenes

Iridium catalysis has enabled the functionalization of C-H bonds in unactivated alkenes, providing a novel route to allylboronates. acs.orgnih.gov Specifically for cyclic alkenes, the selectivity of the iridium-catalyzed borylation can be controlled by additives. acs.orgorganic-chemistry.org In the presence of additives like 1-methylimidazole (B24206) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), the reaction favors the formation of allylic boronates. acs.orgnih.govorganic-chemistry.org These can be generated in situ and used directly in subsequent reactions, for example, with aldehydes to form stereodefined homoallylic alcohols in a one-pot sequence. organic-chemistry.orgorganic-chemistry.org In the absence of such additives, the reaction of cyclic alkenes predominantly yields the vinylic boronate product. nih.govorganic-chemistry.org This additive-controlled selectivity offers a powerful tool for directing the outcome of the C-H functionalization. acs.org

Table 4: Iridium-Catalyzed Borylation of Cyclohexene

Alkene SubstrateIr CatalystAdditiveMajor Product TypeReference
Cyclohexene[Ir(COD)OMe]₂ / dtbpyNoneVinylic Boronate organic-chemistry.org
Cyclohexene[Ir(COD)OMe]₂ / dtbpyDBUAllylic Boronate organic-chemistry.org
Cyclohexene[Ir(COD)OMe]₂ / dtbpy1-MethylimidazoleAllylic Boronate nih.govorganic-chemistry.org

Organocatalytic and Metal-Free Syntheses

Moving away from transition metals, organocatalytic and metal-free approaches for synthesizing this compound derivatives have gained traction. These methods offer alternative pathways that can provide access to chiral products with high enantioselectivity.

A notable strategy is the asymmetric homologation of alkenylboronic acids using diazo compounds, catalyzed by a chiral organocatalyst. acs.orgnih.gov For instance, chiral BINOL-derived catalysts can promote the reaction between an alkenylboronic acid and a diazomethane (B1218177) derivative (e.g., CF₃CHN₂) to generate α-chiral allylboronic acids. acs.orgnih.gov These highly reactive chiral products can be used in situ for stereoselective allylboration of aldehydes, ketones, and imines. acs.orgnih.gov

Another metal-free approach involves the in situ generation of this compound intermediates from the reaction of E-alkenylboronic acids with trimethylsilyldiazomethane (B103560) (TMSCHN₂). uniovi.es The resulting allylboronic species can be immediately trapped by an aldehyde in a one-pot, multicomponent reaction to furnish homoallylic alcohols. uniovi.es These organocatalytic and metal-free methods are particularly valuable for the synthesis of enantiomerically enriched allylboron reagents, a challenging task for many metal-based systems. diva-portal.orgbeilstein-journals.org

Table 5: Organocatalytic Synthesis of Chiral Allylboronic Acids

Reactant 1Reactant 2CatalystProduct TypeEnantiomeric Excess (ee)Reference
(E)-Styrylboronic acidCF₃CHN₂(R)-BINOLα-Trifluoromethyl-allylboronic acidUp to 96% acs.orgnih.gov
(E)-Oct-1-enylboronic acidTMSCHN₂(R)-3,3'-I₂-BINOLα-Trimethylsilyl-allylboronic acidHigh nih.gov

Asymmetric Homologation of Alkenylboronic Acids

A prominent strategy for synthesizing chiral allylboronic acids involves the asymmetric homologation of alkenylboronic acids. This process extends the carbon chain by one carbon while simultaneously establishing a chiral center. An organocatalytic approach utilizing a BINOL catalyst and diazo reagents has proven effective for this transformation. acs.orgdiva-portal.org This method is predicated on an enantioselective 1,2-borotropic migration. diva-portal.org

The catalytic asymmetric homologation of alkenylboronic acids can be achieved using BINOL derivatives as organocatalysts. acs.org The proposed mechanism suggests that an alcohol additive, such as ethanol (B145695), plays a crucial role by forming an alkyl boronic ester from the alkenylboroxine. acs.orgacs.org This ester is less Lewis acidic and less reactive toward the diazo compound than the boroxine (B1236090), which helps to prevent an undesired racemic background reaction. acs.orgnih.gov

The alkyl boronic ester undergoes transesterification with the BINOL catalyst to form a chiral alkenylboronate intermediate. acs.org This chiral intermediate then reacts with the diazo reagent to form a boron ate complex. acs.org This complex undergoes a 1,2-migratory insertion, or borotropic migration, to generate the chiral this compound derivative. acs.org The enantioselectivity is primarily attributed to steric repulsion between the substituent on the diazomethane (e.g., CF3 group) and the γ-substituent of the BINOL catalyst. researchgate.netresearchgate.net

Diazo reagents, particularly stabilized variants like trifluoromethyl (CF3)-diazomethane and trimethylsilyl (B98337) (TMS)-diazomethane, are key components in the BINOL-catalyzed homologation of alkenylboronic acids. nih.gov These reagents serve as carbene precursors for the one-carbon homologation. researchgate.net

The reaction involves reacting an alkenylboroxine with the diazo compound in the presence of a catalytic amount of BINOL and a stoichiometric amount of ethanol. nih.gov This process has been successfully applied to synthesize a range of chiral α-CF3 and α-SiMe3 allylboronic acids with good yields and high enantioselectivities. acs.org For instance, the homologation of various alkenylboronic acids with CF3-diazomethane using an iodo-BINOL catalyst has been shown to produce the corresponding α-CF3 this compound derivatives in good yields and with high enantiomeric excess (ee). acs.org The methodology is scalable and tolerates both alkyl- and aryl-substituted alkenylboronic acids. nih.gov

Substrate (Alkenylboronic Acid)Diazo ReagentCatalyst (mol %)Yield (%)Enantiomeric Excess (ee, %)Reference
(E)-Oct-1-enylboronic acidCF3CHN2I-BINOL (20)6998 acs.org
(E)-3,3-Dimethylbut-1-enylboronic acidCF3CHN2I-BINOL (20)7898 nih.gov
(E)-2-Cyclohexylvinylboronic acidCF3CHN2I-BINOL (20)7196 nih.gov
Cinnamylboronic acidCF3CHN2I-BINOL (20)5493 acs.org
(E)-Styrylboronic acidTMSCHN2I-BINOL (20)5198 acs.org

Direct Conversion Approaches

Direct conversion methods provide alternative routes to allylboronic acids and their esters, often starting from readily available precursors like allylic alcohols. A notable approach involves the palladium pincer-complex catalyzed reaction of allyl alcohols with tetrahydroxydiboron. organic-chemistry.org This method facilitates the direct displacement of a hydroxy group, which is typically a poor leaving group, under mild reaction conditions. organic-chemistry.org The reaction proceeds with high regio- and stereoselectivity, yielding allylboronic acids that can be converted to trifluoro(allyl)borates. organic-chemistry.org The choice of solvent is critical, with a mixture of DMSO and MeOH proving effective. organic-chemistry.org Copper-catalyzed methods have also been developed for the synthesis of allylboronates from allylic alcohols, noted for their broad scope and mild conditions. organic-chemistry.org

Strategies for Isolation and Purification

Allylboronic acids are often oxygen-sensitive and prone to decomposition, which complicates their isolation and purification. acs.orgresearchgate.net To address this instability, two primary strategies are employed: protection of the boronic acid moiety or immediate use of the crude product in subsequent reactions.

Diaminonaphthalene (DanH)-Protected Derivatives

To overcome the instability of allylboronic acids, they can be converted into more stable derivatives. acs.org A common strategy is the protection of the oxygen-sensitive boronic acid with 1,8-diaminonaphthalene (B57835) (DanH). nih.govresearchgate.net This reaction forms a stable, often crystalline, B-dan derivative (a 1,3,2-diazaborolidine) which is amenable to standard purification techniques like silica (B1680970) gel chromatography. acs.orgtcichemicals.com The protection is typically achieved by adding DanH to the reaction mixture after the homologation is complete. nih.gov The purified DanH-protected allylboron derivative can be stored and later hydrolyzed to release the pure, highly reactive this compound when needed. acs.orgnih.gov

In Situ Generation and Utilization of this compound Intermediates

An alternative to isolation and purification is the in situ generation of the this compound followed by its immediate utilization in a subsequent reaction. researchgate.net The chiral α-substituted allylboronic acids generated from asymmetric homologation can be directly reacted with various electrophiles. diva-portal.orgnih.gov These highly reactive intermediates undergo self-catalyzed allylboration reactions at room temperature with aldehydes, ketones, imines, and indoles. acs.orgnih.gov This one-pot procedure allows for the synthesis of complex molecules, such as congested trifluoromethylated homoallylic alcohols and amines with up to three contiguous stereocenters, with a high degree of chirality transfer from the transient this compound. acs.orgresearchgate.net

Reactivity and Transformative Applications of Allylboronic Acid

Carbon-Carbon Bond Formation Reactions

The paramount application of allylboronic acid in organic synthesis is the formation of carbon-carbon bonds. diva-portal.org These reactions are prized for their high degree of regio- and stereocontrol, enabling the synthesis of intricate molecules with defined three-dimensional structures. researchgate.netresearchgate.net

Allylboration of Carbonyl Compounds

The addition of allylboronic acids to carbonyl compounds is a cornerstone reaction for the synthesis of homoallylic alcohols. researchgate.netacs.org This transformation proceeds through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type transition state, which accounts for the high stereoselectivity observed. organic-chemistry.orgdiva-portal.org

The allylboration of aldehydes is a widely employed method for the synthesis of homoallylic alcohols. organic-chemistry.orgdiva-portal.org The reaction is known for its high diastereoselectivity, which can be controlled by the geometry of the this compound derivative used. diva-portal.org For instance, (E)-crotylboronates typically yield syn-homoallylic alcohols, while (Z)-crotylboronates produce the corresponding anti-diastereomers. This predictability is a significant advantage in synthetic planning. organic-chemistry.org

Recent advancements have introduced catalytic systems to further enhance the efficiency and selectivity of this reaction. Nickel-catalyzed allylboration of aldehydes, for example, allows for the preparation of homoallylic alcohols in high yields (59-95%) and with excellent diastereoselectivity. organic-chemistry.org These reactions can be performed under mild conditions, often at room temperature, using catalysts like Ni(OAc)₂ in combination with ligands such as dppf. organic-chemistry.org The mechanism is believed to involve the nickel catalyst acting as a Lewis acid to activate the aldehyde, facilitating the nucleophilic attack of the allylboron reagent through a six-membered cyclic transition state. organic-chemistry.org

Furthermore, the development of chiral α-borylmethyl-(Z)-crotylboronate reagents has enabled highly stereo- and enantioselective syntheses of (E)-δ-hydroxymethyl-syn-homoallylic alcohols. nsf.gov These reactions proceed with excellent E-selectivities (>50:1) and high enantiomeric excesses (up to 95% ee) for a variety of aromatic and aliphatic aldehydes. nsf.gov

Below is a table summarizing the nickel-catalyzed allylboration of various aldehydes, showcasing the scope and efficiency of this method. organic-chemistry.org

AldehydeProductYield (%)Diastereomeric Ratio (d.r.)
Benzaldehyde1-Phenylbut-3-en-1-ol95>20:1
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)but-3-en-1-ol85>20:1
4-Chlorobenzaldehyde1-(4-Chlorophenyl)but-3-en-1-ol91>20:1
2-Naphthaldehyde1-(Naphthalen-2-yl)but-3-en-1-ol88>20:1
Cinnamaldehyde1-Phenylpenta-1,4-dien-3-ol75>20:1
Cyclohexanecarbaldehyde1-Cyclohexylbut-3-en-1-ol65>20:1
Isovaleraldehyde5-Methyl-1-hexen-4-ol59>20:1

Table generated from data in source organic-chemistry.org.

While the allylboration of aldehydes is well-established, the direct allylation of ketones with common allylboronic esters like allyl-Bpin is generally sluggish and often requires harsh conditions or catalysts. nih.gov However, free allylboronic acids have been shown to react directly with a broad range of ketones under mild, neutral conditions to afford tertiary homoallylic alcohols with adjacent quaternary and tertiary stereocenters. nih.govacs.org

These reactions exhibit remarkably high anti-stereoselectivity, even when the substituents on the ketone are sterically similar. acs.org The reaction proceeds cleanly at room temperature for many substrates, although sterically hindered ketones may require elevated temperatures. nih.gov This direct approach avoids the need for strong Lewis acid catalysts, which can be advantageous when working with sensitive functional groups. nih.gov

For example, the reaction of various substituted allylboronic acids with acetophenone (B1666503) derivatives proceeds with high diastereoselectivity. nih.gov The use of geranylboronic acid and nerylboronic acid with an acetophenone derivative cleanly produces the corresponding epimeric tertiary alcohols. nih.gov

The development of boron-catalyzed allylation of ketones using allenes as the allyl source represents another significant advancement. ua.es This method provides homoallylic alcohols in excellent yields with high diastereo- and enantioselectivity. ua.es

The following table presents selected examples of the direct allylboration of ketones with functionalized allylboronic acids. nih.gov

KetoneThis compoundProductYield (%)Diastereomeric Ratio (d.r.)
AcetophenoneCinnamylboronic acid1,2-Diphenylbut-3-en-1-ol85>98:2
PropiophenoneCinnamylboronic acid1,2-Diphenyl-1-penten-4-ol82>98:2
4'-MethoxyacetophenoneGeranylboronic acid1-(4-Methoxyphenyl)-2,6-dimethylhepta-1,5-dien-3-ol91>98:2
4'-MethoxyacetophenoneNerylboronic acid(E)-1-(4-methoxyphenyl)-2,6-dimethylhepta-1,5-dien-3-ol89>98:2
2-AcetylpyridineCinnamylboronic acid1-Phenyl-2-(pyridin-2-yl)but-3-en-1-ol78>98:2

Table generated from data in source nih.gov.

The synthesis of homoallylic alcohols through the allylboration of carbonyl compounds is a versatile and powerful transformation. acs.orgorganic-chemistry.org The products, homoallylic alcohols, are valuable synthetic intermediates that can be further elaborated into a variety of complex molecules and natural products. mdpi.com

One notable application is the synthesis of (E)-δ-stannyl homoallylic alcohols. nih.govacs.org This is achieved through an allene (B1206475) hydroboration-aldehyde allylboration sequence. nih.gov The resulting homoallylic alcohols contain a functionalized olefin unit, which can be used in subsequent carbon-carbon bond-forming reactions. acs.org

Copper-catalyzed allylation of aldehydes or ketones with α-vinyl allylboronate provides access to secondary or tertiary δ-vinyl-homoallylic alcohols with high E-selectivities. organic-chemistry.org This method expands the toolbox for creating structurally diverse homoallylic alcohols.

Allylboration of Imines and Indoles

The allylboration of imines and their derivatives provides a direct route to homoallylic amines, which are important structural motifs in many biologically active compounds and natural products. diva-portal.orgnih.gov Similar to carbonyls, the reaction of allylboronic acids with imines can proceed with high stereoselectivity. diva-portal.orgresearchgate.net

The direct allylboration of imines with allylboronic acids typically proceeds with a high degree of anti-stereoselectivity for both E and Z imines under mild, neutral conditions. researchgate.netacs.org It has been discovered that allylboroxines, formed from the dehydration of allylboronic acids, can catalyze the E/Z isomerization of the imine substrate prior to the allylation event. acs.orgresearchgate.net This isomerization leads to the preferential formation of the anti-diastereomer. researchgate.net

In contrast, the allylboration of acyl hydrazones with allylboronic acids proceeds with very high syn-selectivity. diva-portal.orgacs.orgnih.govorganic-chemistry.org This reversal of stereoselectivity is attributed to chelation control between the acyl hydrazone and the B(OH)₂ group in the transition state. diva-portal.orgorganic-chemistry.org This dichotomy in selectivity provides a powerful tool for controlling the relative stereochemistry of the resulting homoallylic amine derivatives.

Catalytic asymmetric allylboration of cyclic imines, such as indoles and 3,4-dihydroisoquinolines, with γ,γ-disubstituted allylboronic acids has also been achieved. nih.govd-nb.info Using a BINOL-derived catalyst, this method allows for the stereodivergent synthesis of homoallylic amines bearing adjacent tertiary and quaternary stereocenters. nih.govd-nb.info By simply changing the E/Z geometry of the allylboronate or the enantiomer of the catalyst, all four possible stereoisomers of the product can be accessed. nih.govd-nb.info

The table below illustrates the stereodivergent allylboration of 2-phenyl-3,4-dihydroisoquinoline with geranylboronic acid and nerylboronic acid, catalyzed by (R)- or (S)-BINOL. nih.gov

ImineThis compoundCatalystProduct DiastereomerYield (%)Enantiomeric Excess (ee, %)
2-Phenyl-3,4-dihydroisoquinolineGeranylboronic acid(R)-BINOL(1R,2'S)9595
2-Phenyl-3,4-dihydroisoquinolineGeranylboronic acid(S)-BINOL(1S,2'R)9694
2-Phenyl-3,4-dihydroisoquinolineNerylboronic acid(R)-BINOL(1R,2'R)9496
2-Phenyl-3,4-dihydroisoquinolineNerylboronic acid(S)-BINOL(1S,2'S)9595

Table generated from data in source nih.gov.

Allylation of Cyclic Imines

The allylboration of cyclic imines represents a powerful method for the synthesis of chiral amines, which are prevalent motifs in pharmaceuticals and natural products. d-nb.info Allylboronic acids react directly with a variety of cyclic imines, including 3,4-dihydroisoquinolines and indoles, under mild conditions. d-nb.inforsc.org These reactions often proceed without the need for external catalysts or additives, although the use of molecular sieves is sometimes necessary to prevent hydrolysis of the imine substrate. rsc.org

A key feature of this transformation is its high stereoselectivity. The reaction of γ,γ-disubstituted allylboronic acids with cyclic imines can generate products with adjacent tertiary and quaternary stereocenters with excellent diastereoselectivity and enantioselectivity. d-nb.info The stereochemical outcome can be controlled by the geometry (E/Z) of the this compound and the choice of a chiral catalyst, such as BINOL derivatives, allowing for stereodivergent synthesis. d-nb.info For instance, the reaction of geranylboronic acid with 3,4-dihydroisoquinolines in the presence of (R)-BINOL yields the (R,S) product, while using (S)-BINOL provides the (S,R) product. d-nb.info

Mechanistic studies suggest that allylboroxines, formed from the dehydration of allylboronic acids, play a dual role in the reaction. rsc.orgrsc.org They facilitate the E/Z isomerization of the imine and act as Lewis acids to activate the imine for the allylation process. rsc.orgrsc.org This direct allylboration has been successfully applied to various cyclic aldimines, ketimines, and indole (B1671886) substrates, consistently affording high anti-stereoselectivity. rsc.orgrsc.org

Catalyst/AdditiveImine SubstrateThis compound DerivativeProduct StereochemistryReference
(R)-BINOL3,4-dihydroisoquinolineGeranylboronic acid(R,S) d-nb.info
(S)-BINOL3,4-dihydroisoquinolineGeranylboronic acid(S,R) d-nb.info
None (Molecular Sieves)Cyclic aldimineThis compoundanti rsc.org
None (Molecular Sieves)IndoleThis compoundN/A rsc.org

Functionalization Reactions

Beyond their use in allylation and cross-coupling, allylboronic esters can undergo functionalization reactions that introduce a variety of chemical groups. While allylboronic esters themselves are often unreactive towards many electrophiles, their corresponding allylboronate complexes, formed by the addition of an aryllithium, exhibit enhanced nucleophilicity. nih.gov

These more reactive allylboronate complexes can then react with a range of electrophiles, including sources of fluorine (Selectfluor) and the trifluoromethyl group (Togni's reagent), with high regio- and stereocontrol. nih.govacs.org This approach provides access to valuable functionalized products, such as those containing quaternary stereocenters bearing a fluorine or trifluoromethyl group. nih.gov The reactivity of these complexes is significantly higher than that of the parent boronic esters. nih.gov

Furthermore, allylboronic esters can participate in radical addition cascades. These reactions involve a 1,2-boron migration and result in the formation of functionalized alkylboronic esters, where the valuable boronic ester moiety is retained in the product. nih.gov This contrasts with many traditional applications of allylboron reagents where the boron group is lost. These radical functionalizations can be achieved under mild conditions, sometimes even without a metal catalyst, to perform transformations like 1,3-carboheteroarylation. nih.gov

Sulfenofunctionalization

The sulfenofunctionalization of allylboronic acids represents a powerful method for synthesizing densely functionalized chiral organosulfur compounds. Specifically, selenium-catalyzed sulfenofunctionalization of chiral α-CF3 allylboronic acids has been developed to produce a variety of chiral allyl SCF3, SCF2R, SCN, and SAr species. nih.govnih.gov These reactions are noted for their high levels of stereo-, diastereo-, and site-selectivity. nih.govnih.gov

The process is initiated by the selenium catalyst activating an electrophilic sulfur reagent. This is followed by the addition of the resulting sulfenium ion to the double bond of the this compound, which proceeds anti to the CF3 group to form a stable thiiranium ion intermediate. nih.govrsc.org A subsequent rapid, concerted deborylative ring-opening of this intermediate yields the final product. rsc.org This mechanistic pathway ensures excellent stereochemical outcomes, including the transfer of chirality and high E-selectivity in the formation of the new double bond. rsc.org

The choice of the electrophilic sulfur reagent allows for the introduction of various sulfur-containing functional groups. For instance, using an electrophilic SCF3 transfer reagent in the presence of a selenium-based Lewis base catalyst like Ph2Se, activated by Tf2NH, enables the efficient synthesis of chiral alkenyl SCF3 compounds. rsc.org The methodology demonstrates good functional group tolerance. nih.govrsc.org It has been observed that allylboronic acids show significantly higher reactivity in these transformations compared to their corresponding pinacol (B44631) esters (allyl-Bpin), highlighting the advantageous nature of the free boronic acid moiety. rsc.org

Table 1: Examples of Selenium-Catalyzed Sulfenofunctionalization of Chiral α-CF3 Allylboronic Acids This table is generated based on data from cited research articles and is for illustrative purposes.

Entry This compound Substrate Electrophilic Reagent Product Type Selectivity Highlights
1 Alkyl-substituted α-CF3 this compound (PhSO2)2NSCF3 / Ph2Se / Tf2NH Chiral Allyl-SCF3 High stereo-, diastereo-, and site-selectivity nih.govrsc.org
2 Benzyl-substituted α-CF3 this compound (PhSO2)2NSCF3 / Ph2Se / Tf2NH Chiral Allyl-SCF3 High selectivity maintained with aryl substitution nih.gov
3 Alkyl-substituted α-CF3 this compound Electrophilic SCN source Chiral Allyl-SCN High selectivity observed nih.gov
4 Benzyl-substituted α-CF3 this compound Succinimide-based SAr reagent Chiral Allyl-SAr Drop in site-selectivity observed nih.gov
Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group is of significant interest in medicinal chemistry, and reactions involving α-CF3-substituted allylboronic acids are a key strategy for creating complex trifluoromethylated molecules. The synthesis of chiral α-CF3 allylboronic acids can be achieved via an organocatalytic homologation of alkenylboronic acids using CF3-diazomethanes. diva-portal.orgnih.govnih.govsu.se These chiral α-CF3 allylboronic acids are highly reactive and versatile intermediates. diva-portal.orgnih.govnih.gov

One significant application is their copper-catalyzed cross-coupling reaction with α-diazoketones. nih.gov This reaction proceeds with excellent regioselectivity and stereoselectivity through an allylic rearrangement, leading to the formation of a new allylic C(sp3)–C(sp3) bond. nih.gov A critical challenge in the transition metal-catalyzed transformation of chiral α-CF3 boronates is the potential for β-fluoride elimination after transmetalation, which would destroy the stereocenter. nih.gov However, the copper-catalyzed cross-coupling via an allylic rearrangement pathway successfully avoids this degradation, allowing for excellent chirality transfer. nih.gov

Furthermore, these highly reactive, purified chiral allylboronic acids can participate in "self-catalyzed" reactions at room temperature with electrophiles such as ketones and imines. diva-portal.orgnih.govnih.govresearchgate.net These reactions can generate sterically congested trifluoromethylated homoallylic alcohols and amines with up to three contiguous stereocenters, demonstrating a high degree of stereochemical fidelity. diva-portal.orgnih.govnih.govresearchgate.net The enhanced reactivity of the allylboronic acids compared to their ester counterparts (e.g., allyl-Bpin) is a crucial factor in the success of these transformations. researchgate.net

Table 2: Selected Transformative Applications of Chiral α-CF3 Allylboronic Acids This table is generated based on data from cited research articles and is for illustrative purposes.

Reaction Type Electrophile/Coupling Partner Catalyst/Conditions Product Key Features
Cross-Coupling α-Diazoketone Copper catalyst Allylic C(sp3)–C(sp3) coupled product Excellent regioselectivity and stereoselectivity via allylic rearrangement nih.gov
Allylation Ketones, Imines "Self-catalyzed" (no external additive) Congested trifluoromethylated homoallylic alcohols/amines High reactivity; formation of up to three contiguous stereocenters diva-portal.orgnih.govnih.gov
Oxidation H2O2 In situ oxidation α-CF3 allylic alcohols High levels of chirality transfer nih.gov
Other Electrophilic Additions (e.g., to Activated Pyridines, Quinones)

The reactivity of allylboron compounds has been extended to electrophiles like activated pyridines and quinones. The addition of nucleophiles to pyridines typically requires activation of the heterocycle. nih.gov By forming an allylboronate complex from an allylboronic ester and an aryllithium, the nucleophilicity is increased sufficiently to react with activated pyridines, demonstrating high regio- and stereocontrol. acs.org

The allylation of quinones represents another important transformation. Allylboronates have been shown to react directly with various quinone substrates, including unsubstituted and monosubstituted benzoquinones and naphthoquinones. diva-portal.orgacs.org This reaction can proceed without any catalyst or additive. diva-portal.org The mechanism for unsubstituted quinones is thought to involve the initial addition of the allylboronate to a carbonyl group, followed by a figshare.comfigshare.com-sigmatropic rearrangement and subsequent oxidation to furnish the C-H allylated product. acs.org In this process, the quinone starting material can also act as the oxidant. acs.org For some substituted quinones, a direct addition involving the substituted carbon occurs. acs.orgacs.org

A separate, silver-catalyzed method has also been developed for the direct functionalization of quinones with boronic acids, including this compound derivatives. nih.gov This reaction proceeds at room temperature using catalytic silver(I) nitrate (B79036) and a persulfate co-oxidant. nih.gov The mechanism is believed to involve the generation of a radical from the boronic acid, which then undergoes nucleophilic addition to the quinone, followed by in situ reoxidation. nih.gov This method was successfully used to synthesize the natural product 2-farnesyl-1,4-benzoquinone by reacting the corresponding allylboronate salt with 1,4-benzoquinone. nih.gov

Cascade and Multicomponent Reactions

Allylboronic acids are valuable reagents in cascade and multicomponent reactions, which allow for the rapid construction of molecular complexity from simple precursors in a single operation.

Iterative C-C Bond Formation

A significant advancement in synthesis is the ability to form multiple carbon-carbon bonds in a controlled, iterative fashion. nih.gov A metal-free strategy has been developed based on the in situ preparation of reactive allylic boronic acids from the reaction of flow-generated diazo compounds with existing boronic acids. nih.govresearchgate.net These transiently generated allylboronic acids can then react with another equivalent of a diazo compound, leading to a sequential C-C bond-forming process. uniovi.es This iterative approach allows for the formation of up to three new C-C bonds in a sequence. nih.gov The final reactive boronic acid species can be trapped with an electrophile, such as an aldehyde, to generate diverse and complex molecular structures. nih.govresearchgate.net This method provides a powerful way to build molecular complexity from simple, commercially available starting materials in a controlled manner. researchgate.net

Ruthenium-Catalyzed Alkene-Alkyne Coupling and Subsequent Allylation

A powerful multicomponent reaction has been developed that combines a ruthenium-catalyzed alkene-alkyne coupling with a subsequent allylation step. researchgate.net This process begins with the efficient Ru-catalyzed coupling of a vinyl boronic acid with an alkyne, which generates an unsymmetrical 3-boryl-1,4-diene intermediate. researchgate.net These diene reagents are, in effect, complex allylboron species.

Stereochemical Control in this compound Reactions

A hallmark of this compound chemistry is the high degree of stereochemical control achievable in its reactions. This control stems from the geometry of the reagents and the participation of well-ordered transition states.

The allylation of carbonyls and imines often proceeds through a closed, six-membered, chair-like Zimmerman-Traxler transition state, where the boron atom coordinates to the heteroatom of the electrophile. diva-portal.org This "self-activation" mechanism is key to the high stereoselectivity observed. diva-portal.org The relative orientation of the substituents on both the this compound and the electrophile within this transition state dictates the stereochemical outcome of the product.

A compelling example of this control is the reaction of allylboronic acids with acyl hydrazones. figshare.comdiva-portal.orgorganic-chemistry.org This reaction proceeds with very high syn-selectivity, which is the opposite stereochemical outcome to that typically observed in the allylboration of imines (anti-selective). figshare.comdiva-portal.orgorganic-chemistry.org This reversal of selectivity is attributed to chelation control, where the acyl hydrazone and the B(OH)2 moiety of the this compound form a more rigid, bidentate complex that directs the nucleophilic attack. figshare.comdiva-portal.orgorganic-chemistry.org

Furthermore, the stereochemistry of the this compound itself is faithfully transferred to the product. For example, in the reaction with an acyl hydrazone, (E)-geranylboronic acid gives the syn-product, while the isomeric (Z)-nerylboronic acid yields the anti-product, both with excellent selectivity. diva-portal.org This demonstrates that the geometry of the double bond in the this compound directly controls the relative stereochemistry of the newly formed stereocenters. diva-portal.org This principle of high stereochemical fidelity is also observed in other transformations, such as the sulfenofunctionalization of chiral allylboronic acids, where the chirality is effectively transferred to the sulfur-containing products. nih.govrsc.org

Diastereoselectivity and Enantioselectivity

The allylboration of carbonyl compounds and imines is a cornerstone reaction that often proceeds with a high degree of stereocontrol. The inherent Lewis acidity of the boron atom facilitates a highly organized, cyclic transition state, which is key to achieving high diastereoselectivity. nih.gov

The stereochemical outcome of the addition of substituted allylboronic acids to aldehydes and ketones can typically be predicted using the Zimmerman-Traxler transition state model. diva-portal.org This model rationalizes the high diastereoselectivity observed in these reactions. For instance, the reaction of γ-substituted allylboronic acids with aldehydes or ketones can produce homoallylic alcohols with excellent diastereoselectivity. diva-portal.orgresearchgate.net Similarly, diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters has been developed to produce optically active non-proteinogenic α-amino acid precursors in good yields and high diastereoselectivities. nih.govrsc.org

While diastereoselectivity is often inherent to the reaction mechanism, achieving high enantioselectivity, especially in the allylation of less reactive substrates like ketones, frequently requires the use of a chiral catalyst. diva-portal.org Catalytic asymmetric allylboration of cyclic imines, such as 3,4-dihydroisoquinolines and indoles, using γ,γ-disubstituted allylboronic acids has been shown to provide products with adjacent stereocenters in high yield with excellent diastereo- and enantioselectivity. diva-portal.orgd-nb.info

Table 1: Examples of Diastereoselective and Enantioselective Reactions This table is interactive. Users can sort data by clicking on the column headers.

Electrophile Reagent/Catalyst Selectivity Product Type Reference
Ketones γ,γ-disubstituted allylboronic acids High Diastereoselectivity Homoallylic alcohols researchgate.net
α-iminoesters Nerylboronic acid 95:5 dr α-amino acid precursors rsc.org
Cyclic Imines γ,γ-disubstituted allylboronic acids / BINOL High dr, High ee Homoallylic amines diva-portal.orgd-nb.info
Hydrazonoesters Allylboronic acids Excellent Diastereoselectivity α-amino acid derivatives nih.gov
α-diazoketones Cinnamylboronic acid / CuTC 9:1 dr Branched allylic ketones acs.org

Chirality Transfer Mechanisms

A primary strategy for achieving stereocontrol in products derived from this compound involves the concept of chirality transfer. This can be approached in two main ways: the synthesis of an enantioenriched chiral allylboronate which then transfers its stereochemical information to the product, or the use of an achiral allylboronate in conjunction with a chiral catalyst that dictates the stereochemical outcome. acs.org

The synthesis of chiral α-substituted allylboronic acids allows for subsequent reactions with electrophiles like aldehydes, where a high degree of chirality transfer is observed. researchgate.netacs.orgnih.gov For example, chiral α-trifluoromethyl allylboronic acids, synthesized via asymmetric homologation, react with aldehydes or can be oxidized to alcohols with high stereochemical fidelity. acs.org These oxygen-sensitive allylboronic acids can be purified through their more stable diaminonaphthalene (DanH)-protected derivatives before use. researchgate.netacs.orgnih.gov The Aggarwal group has demonstrated an enantiospecific allylboration of imines and indoles using enantioenriched allylboronates, which proceeds through chirality transfer. d-nb.info

In some complex transformations, chirality transfer can be part of a multi-step cascade. For instance, in a formal conjugate allyl addition to β,γ-unsaturated α-ketoesters, the reaction proceeds through an allylboration followed by an oxy-Cope rearrangement. The mechanism of this rearrangement involves both substrate-induced chiral transfer and acceleration by a chiral Lewis acid. nih.gov

Stereodivergent Synthesis Approaches

Stereodivergent synthesis, the ability to selectively produce any given stereoisomer of a product with multiple stereocenters, is a powerful tool in organic synthesis. Allylboronic acids are particularly well-suited for these strategies. By simply changing the geometry (E/Z) of the starting γ-substituted this compound or by choosing the appropriate enantiomer of a chiral catalyst, it is possible to access any of the possible stereoisomers of the product. diva-portal.orgdiva-portal.orgd-nb.info

This strategy has been successfully applied to the synthesis of complex molecules. For example, the catalytic asymmetric allylboration of cyclic imines like indoles and 3,4-dihydroisoquinolines can be controlled to produce a full set of four stereoisomers by switching between the (E)- and (Z)-allylboronic acids and the (R)- or (S)-enantiomer of a BINOL catalyst. diva-portal.orgd-nb.info This approach has been used to generate products with two adjacent stereocenters, and in the case of 3-methylindole, products with three contiguous stereocenters were formed with high stereoselectivity in a single step. diva-portal.orgd-nb.info

Furthermore, stereodivergent strategies have been key in the total synthesis of natural products. The total syntheses of several hapalindole-type alkaloids were achieved using an allylation with geometrically isomeric allylboronic acids as a key transformation. nih.govacs.org A stereodivergent synthesis of all four diastereomers of eupomatilone-6 (B1250642) was also accomplished starting from a single allylboronate, showcasing the utility of this approach. nih.gov

Catalytic Strategies in this compound Transformations

The reactivity and selectivity of this compound transformations can be significantly enhanced and controlled through various catalytic systems. These include organocatalysts, transition metals, and Brønsted/Lewis acids, each offering unique advantages.

Organocatalytic Activation (e.g., BINOL-type)

Chiral diols, particularly 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, have emerged as privileged organocatalysts for enantioselective reactions involving allylboron reagents. diva-portal.orgmdpi.com These catalysts function by creating a chiral environment around the boron center, effectively guiding the stereochemical course of the reaction.

BINOL-type catalysts are highly effective in the asymmetric allylboration of various electrophiles, including ketones, imines, and hydrazones. mdpi.com For instance, the Schaus group developed a method for the allylboration of ketones using γ-disubstituted allylboronic acids catalyzed by BINOL, enabling the challenging synthesis of products with two adjacent tetrasubstituted stereocenters. mdpi.com BINOL catalysts have also been employed for the highly regio-, diastereo-, and enantioselective allylboration of cyclic imines. d-nb.info

Furthermore, BINOL catalysts are instrumental in the synthesis of chiral allylboronic acids themselves. An organocatalytic homologation strategy using a BINOL catalyst allows for the asymmetric synthesis of chiral α-substituted allylboronic acids from alkenylboronic acids and diazomethanes. researchgate.netacs.orgnih.gov This method avoids the use of metals and provides access to highly reactive chiral reagents that can participate in self-catalyzed allylborations with high stereochemical fidelity. acs.org

Table 2: BINOL-Catalyzed this compound Reactions This table is interactive. Users can sort data by clicking on the column headers.

Reaction Type Electrophile Catalyst Type Key Feature Reference
Asymmetric Homologation Alkenylboronic acid Iodo-BINOL Synthesis of chiral α-CF3 allylboronic acids acs.orgnih.gov
Asymmetric Allylboration Cyclic Imines BINOL Stereodivergent synthesis of homoallylic amines diva-portal.orgd-nb.info
Asymmetric Allylboration Ketones BINOL Synthesis of adjacent quaternary stereocenters mdpi.com
Asymmetric Allylation Acylimines 3,3'-Diaryl-BINOL High enantioselectivity (90–99% ee) beilstein-journals.org

Transition Metal Catalysis (e.g., Pd, Cu, Ru)

Transition metals such as palladium, copper, and ruthenium offer powerful catalytic manifolds for a wide range of transformations involving allylboronic acids. mdpi.comnumberanalytics.com These catalysts can facilitate reactions that are otherwise difficult to achieve, including cross-coupling and C-H activation processes.

Palladium (Pd): Palladium catalysis is widely used for cross-coupling reactions. numberanalytics.com Pd(0)-catalyzed cross-coupling of allylboronates with aryl halides can form new carbon-carbon bonds, though controlling the stereochemical outcome can be complex due to multiple possible transmetalation pathways. acs.org Palladium catalysis is also used in the synthesis of allylboronic acids themselves, for example, through the allylic substitution of allylic alcohols using a diboronic acid source. diva-portal.org

Copper (Cu): Copper catalysts are effective in various this compound reactions. A copper-catalyzed method has been developed for the synthesis of tetrasubstituted allenylboronic acids. diva-portal.org Copper catalysis is also prominent in cross-coupling reactions, such as the reaction of substituted allylboronic acids with α-diazoketones, which proceeds with high regioselectivity to give the branched allylic product. acs.org Furthermore, copper-catalyzed cross-coupling of chiral α-CF3-substituted allylboronic acids with diazoketones has been achieved with excellent chirality transfer. diva-portal.org

Ruthenium (Ru): Ruthenium catalysts have been employed for allylic borylation via C-H activation. acs.org A ruthenium-catalyzed multicomponent reaction has been developed that provides rapid access to complex polyketide motifs through the highly diastereoselective allylation of aldehydes and ketones. researchgate.net

Nickel (Ni): Nickel complexes can catalyze the enantioselective conjugate addition of this compound esters to various unsaturated systems. nih.gov For example, a chiral Ni(II)/N,N'-dioxide complex catalyzes a highly enantioselective formal conjugate allyl addition to β,γ-unsaturated α-ketoesters. nih.gov

Brønsted Acid and Lewis Acid Catalysis

Both Brønsted and Lewis acids can serve as potent catalysts for activating allylboronic acids and their reaction partners, often providing milder and more efficient reaction conditions compared to uncatalyzed pathways.

Brønsted Acid Catalysis: Chiral Brønsted acids, particularly binaphthyl-derived phosphoric acids (PAs), have proven to be highly effective organocatalysts for the enantioselective allylboration of aldehydes. google.comacs.orgnih.gov This approach is general for a wide range of aldehydes, including aromatic, heteroaromatic, α,β-unsaturated, and aliphatic substrates, yielding homoallylic alcohols with high yields and enantioselectivities. acs.orgnih.gov The mechanism is believed to involve protonation of the boronate oxygen by the chiral phosphoric acid, which enhances the reactivity of the reagent. acs.orgnih.gov Simple, achiral Brønsted acids like triflic acid (TfOH) can also catalyze allylboration, providing a useful method for electronically deactivated substrates that circumvents the need for metal ions. nih.gov

Lewis Acid Catalysis: Lewis acids can significantly accelerate the rate of allylboration reactions. acs.org Theoretical studies suggest that a Lewis acid like AlCl₃ coordinates to a boronate oxygen atom, which strengthens the electrophilicity of the boron center and lowers the activation energy of the reaction. acs.org Lewis acid catalysts are particularly important for the stereoselective allylation of imines to form homoallylic amines. diva-portal.org While allylboration can proceed without a catalyst, the addition to ketones is often slow, and Lewis acids can be used to promote the reaction. diva-portal.org In some cases, Lewis acids are used in conjunction with other catalytic systems. For example, adding a Lewis acidic Zn(II) species to an organocatalytic system has been shown to mediate an intramolecular 1,3-borotropic shift, enabling a highly enantioselective γ-addition product. acs.org

Self-Catalyzed Processes

This compound exhibits a remarkable ability to participate in self-catalyzed reactions, a characteristic that underscores its high reactivity and utility in organic synthesis. nih.gov These processes occur without the need for an external catalyst, as the this compound itself, or a species derived from it, promotes the chemical transformation. su.se This intrinsic reactivity is particularly evident in allylation reactions of various electrophiles. nih.gov

A key aspect of these self-catalyzed processes is the formation of allylboroxines, which are the trimeric anhydrides of this compound. researchgate.net Under anhydrous conditions, often facilitated by the use of drying agents like molecular sieves, three molecules of this compound can condense to form a six-membered ring composed of alternating boron and oxygen atoms, with an allyl group attached to each boron atom. rsc.org These allylboroxines are significantly more Lewis acidic than the monomeric boronic acid and are believed to be the active catalytic species in many of these transformations. researchgate.netrsc.org

The enhanced Lewis acidity of the allylboroxine facilitates the activation of electrophiles, such as carbonyls and imines, towards nucleophilic attack by an allyl group from another molecule of the boroxine (B1236090) or a monomeric this compound. rsc.orgrsc.org This self-activation mechanism is a distinguishing feature of this compound's reactivity profile.

Research has demonstrated that purified allylboronic acids are highly reactive and can engage in self-catalyzed reactions at room temperature with a range of substrates, including ketones, imines, and indoles. acs.orgnih.gov These reactions often proceed with a high degree of stereochemical control. nih.govacs.org For instance, the self-catalyzed allylboration of imines has been shown to proceed with very high anti-stereoselectivity. rsc.orgrsc.org Mechanistic studies suggest that the allylboroxine not only acts as a Lewis acid to activate the imine but can also promote the E/Z isomerization of the imine prior to the allylation step, influencing the stereochemical outcome. rsc.org

The self-catalyzed allylboration of aldehydes is also a well-documented process that typically yields anti-homoallylic alcohols. rsc.org The reaction's chemoselectivity has also been highlighted, with aldimines being successfully allylated in the presence of a ketone functionality. rsc.orgrsc.org These findings illustrate the broad applicability and inherent catalytic nature of this compound in constructing complex organic molecules. acs.orgresearchgate.netdiva-portal.org

The table below summarizes key research findings on the self-catalyzed applications of this compound.

Substrate ClassKey FindingsResulting Products
KetonesReacts readily with isolated allylboronic acids at room temperature. su.seacs.orgCongested trifluoromethylated homoallylic alcohols. researchgate.netacs.orgnih.gov
IminesProceeds under dry conditions without external Lewis acids; exhibits high anti-stereoselectivity. rsc.org Allylboroxines act as dual-role catalysts for imine isomerization and activation. rsc.orgrsc.orgHomoallylic amines. acs.orgnih.gov
IndolesReacts with allylboronic acids without the need for additives. rsc.org Can create adjacent quaternary and tertiary stereocenters with high selectivity. rsc.orgAllylated indoles. acs.orgnih.gov
AldehydesWell-established self-catalyzed process. rsc.org Typically proceeds with anti-selectivity. rsc.orgHomoallylic alcohols. rsc.org

Mechanistic Investigations of Allylboronic Acid Transformations

Elucidation of Reaction Pathways

Understanding the precise pathway a reaction follows—whether it occurs in a single, fluid step or through a series of discrete stages—is a central goal of mechanistic chemistry. This knowledge allows for the prediction and control of reaction outcomes.

The distinction between concerted and stepwise mechanisms is fundamental to describing a reaction pathway. A concerted reaction is a one-step process where all bond formations and cleavages occur simultaneously through a single transition state. quora.comucla.edu In contrast, a stepwise reaction involves two or more elementary steps and proceeds through one or more reactive intermediates. ucla.edu

Many transformations involving allylboronic acids, particularly the classic allylboration of carbonyl compounds, are considered to be concerted processes. arkat-usa.orgineosopen.org They proceed through a highly organized transition state that dictates the stereochemical outcome of the product. However, not all reactions of allylboronic acids follow this single-step pathway.

For instance, density functional theory (DFT) calculations on the selenium-catalyzed sulfenofunctionalization of chiral allylboronic acids have elucidated a stepwise mechanism. rsc.orgrsc.org The proposed pathway begins with the transfer of an SCF₃ group to the double bond of the allylboronic acid, which forms a thiiranium ion intermediate. rsc.org This intermediate then undergoes a concerted deborylative ring-opening to yield the final product. rsc.org The characterization of such pathways, which may involve a combination of stepwise and concerted events, often relies on a combination of experimental evidence and computational modeling. diva-portal.org

The stereoselectivity observed in the reactions of allylboron reagents with aldehydes is frequently explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered cyclic transition state. ineosopen.org This model is a cornerstone of understanding allylboration reactions. arkat-usa.org In this arrangement, the boron atom of the this compound coordinates to the carbonyl oxygen of the aldehyde, forming a boracyclic structure. arkat-usa.org

The substituents on both the allylboron reagent and the aldehyde occupy positions in this cyclic transition state that minimize steric strain, typically placing larger groups in pseudo-equatorial positions. diva-portal.org This highly ordered arrangement dictates the facial selectivity of the carbon-carbon bond formation, leading to a predictable relative stereochemistry in the resulting homoallylic alcohol. acs.org The integrity of this chair-like transition state is responsible for the high diastereoselectivity that is a hallmark of allylboration reactions. arkat-usa.orgacs.org This mechanistic model is not only applicable to uncatalyzed reactions but has also been invoked in reactions catalyzed by Brønsted acids acs.org and certain Lewis acids, including nickel complexes. acs.orgorganic-chemistry.org

Intermediates and Reactive Species

The reactivity of this compound can be modulated by its transformation into various other species, either in situ or as isolated compounds. These intermediates often exhibit unique reactivity profiles compared to the parent acid.

Allylboronic acids are known to exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines. researchgate.net The formation of these six-membered heterocyclic rings, which contain alternating boron and oxygen atoms, occurs through the intermolecular dehydration of three boronic acid molecules. researchgate.net This condensation is an entropy-driven process, favored by the removal of water, often accomplished in the laboratory using drying agents like molecular sieves. researchgate.netresearchgate.net

Allylic boroxines are generally more reactive than their monomeric boronic acid counterparts due to the increased Lewis acidity of the boron centers within the boroxine (B1236090) ring. researchgate.netrsc.org This enhanced reactivity has been harnessed in various transformations. For example, in the allylation of imines, allylic boroxines have been shown to play a dual role. acs.orgrsc.org The Lewis acidic boroxine can catalyze the E/Z isomerization of the imine substrate prior to the main reaction. acs.org Subsequently, it acts as a potent Lewis acid, coordinating to the imine nitrogen to trigger the nucleophilic attack by the allyl group. rsc.orgrsc.org

Table 1: Comparison of Allylboron Species Reactivity in Imine Allylation

Allylboron SpeciesReactivity with IminesMechanistic RoleCitation(s)
This compound Readily reacts under dry conditionsForms reactive boroxine in situ rsc.org
Allylic Boroxine Highly reactiveActs as E/Z isomerization catalyst and Lewis acid activator rsc.orgacs.org
Allyl-Bpin Generally unreactiveInsufficiently Lewis acidic to promote isomerization or activation rsc.org

The inherent nucleophilicity of the γ-carbon in allylboronic acids and their esters is relatively low. acs.org However, their reactivity can be dramatically enhanced through the formation of anionic, tetracoordinate boron "ate" complexes. nih.gov These species are generated by the addition of a nucleophile, such as an aryllithium or other Lewis base, to the vacant p-orbital of the trivalent boron atom. acs.orgrsc.org

This transformation from a neutral, trivalent boronic ester to an anionic, tetravalent boronate complex can increase the nucleophilicity of the allyl moiety by several orders of magnitude. acs.org This "activation" strategy effectively "switches on" the reactivity, enabling stereospecific SE2′ reactions with a much broader array of electrophiles than what is possible with the neutral allylboronic ester alone. acs.org

In certain transition-metal-catalyzed reactions, allylboronic acids can engage with highly reactive metal carbene intermediates. A notable example is the copper-catalyzed cross-coupling of allylboronic acids with α-diazoketones. acs.org Mechanistic proposals suggest that the reaction is initiated by the decomposition of the diazo compound by the copper catalyst to form a copper carbene species. acs.orgdiva-portal.org

This copper carbene intermediate then coordinates to the this compound. diva-portal.orgacs.org It is postulated that the hydroxyl groups of the boronic acid play a crucial role in this step, facilitating coordination through a M-O(H)-B type of interaction. diva-portal.orgacs.org This interaction is thought to enable a subsequent migratory insertion or a syn-SE2'-type transmetalation, leading to the formation of a new C(sp³)–C(sp³) bond with high regioselectivity. acs.orgresearchgate.net The requirement for the free hydroxyl groups explains the experimental observation that these reactions proceed efficiently with allylboronic acids but often fail with their boronic ester analogues (like allyl-Bpin) under base-free conditions. diva-portal.orgacs.org

Computational Chemistry Approaches

Computational methods provide a window into the fleeting world of transition states and reaction intermediates that are often impossible to observe directly. By modeling the potential energy surface of a reaction, chemists can gain profound insights into reaction pathways, activation barriers, and the structural features that govern reactivity and selectivity.

Density Functional Theory (DFT) has emerged as the workhorse for computational investigations of organometallic reactions, including those of allylboronic acids. Functionals like B3LYP and M06-2X, often paired with basis sets such as 6-31G* or the def2 series, are frequently employed to optimize the geometries of reactants, products, and transition states. nih.govacs.orgrsc.org These calculations can accurately model both uncatalyzed and catalyzed allylboration reactions.

For instance, DFT studies on the chiral phosphoric acid-catalyzed allylboration of aldehydes have successfully modeled the reaction, showing how the catalyst activates the substrates. nih.gov Calculations have demonstrated that the catalyst can lower the activation barrier for the reaction by a significant margin compared to the uncatalyzed pathway. In one study, the calculated activation barrier for a phosphoric acid-catalyzed allylboration was found to be 6 kcal/mol lower than the uncatalyzed reaction. nih.gov Similarly, DFT calculations have been used to probe the mechanism of allylboration of imines, revealing a dual role for boroxine (the dehydrated form of this compound) in both promoting E/Z isomerization of the imine and acting as a Lewis acid to trigger the addition. rsc.org These studies often involve calculations in both the gas phase and with a solvent model (like the SMD model) to better reflect experimental conditions. rsc.org

A key output of DFT studies is the detailed analysis of reaction energetics and the three-dimensional structures of transition states. The uncatalyzed allylboration of an aldehyde typically proceeds through a chair-like six-membered cyclic transition state. nih.govacs.org DFT calculations can provide precise bond lengths for the forming carbon-carbon and boron-oxygen bonds. In a calculated uncatalyzed transition state, these distances were found to be approximately 2.23 Å and 1.53 Å, respectively. nih.gov

Table 1: Calculated Energetic Data for Allylboration Reactions

Reaction Type Computational Method Relative Free Energy of Activation (ΔG‡, kcal/mol) Reference
Uncatalyzed Allylboration B3LYP/6-31G* 26.2 nih.gov
Phosphoric Acid Catalyzed B3LYP/6-31G* 20.2 nih.gov
BHCA-Catalyzed B3LYP-D3(BJ)/def2-TZVPP 4.1 acs.org
Uncatalyzed (Allylboronate 1d) M06-2X-D3/def2-TZVP 15.9 rsc.org

This table presents a selection of computationally determined activation energies, illustrating the impact of catalysts on the reaction barrier.

Stereoselectivity Rationalization

Allylboration reactions are renowned for their high degree of stereocontrol, often establishing multiple stereocenters in a single step. Computational models are essential for understanding the subtle non-covalent interactions that dictate which stereoisomer is formed preferentially.

The diastereoselectivity of allylboration reactions, particularly with substituted allylboronates (e.g., crotylboronates), is famously rationalized by the Zimmerman-Traxler model. diva-portal.orgnih.gov This model posits a six-membered, chair-like transition state. The substituents on both the allylboronate and the aldehyde preferentially occupy pseudo-equatorial positions to minimize steric strain, such as 1,3-diaxial interactions. nih.gov For example, the reaction of an (E)-crotylboronate with an aldehyde is predicted to favor the anti-homoallylic alcohol, while a (Z)-crotylboronate favors the syn-product, a prediction that is consistently borne out experimentally and supported by DFT calculations. nih.gov

In some cases, unexpected stereochemical outcomes, such as anti-selectivity from E-aldimines, have been observed. rsc.org DFT studies have been instrumental in resolving these apparent contradictions, suggesting that the reaction may not proceed through a simple chair transition state or that a pre-isomerization of the substrate occurs. rsc.org For acylhydrazones, high syn-selectivity is explained by a chelation control model involving the acyl group and the B(OH)₂ moiety of the this compound. acs.org

In asymmetric allylborations, a chiral influence—either from a stoichiometric chiral auxiliary on the boron atom or a chiral catalyst—is used to control the facial selectivity of the addition to the prochiral carbonyl or imine. Computational studies have been vital in elucidating the origins of enantioselectivity.

For reactions catalyzed by chiral Brønsted acids like BINOL-derived phosphoric acids (BPAs) or hydroxyl carboxylic acids (BHCAs), the catalyst forms hydrogen bonds with the allylboronate. nih.govbath.ac.uk DFT calculations reveal that the enantioselectivity arises from subtle differences in the transition state energies for the two possible enantiomeric pathways (re- vs. si-face attack). These energy differences are often the result of steric interactions between the substrates and the bulky groups on the chiral catalyst. nih.gov In one system, the high enantioselectivity was attributed to the catalyst needing to undergo a more significant, energetically costly distortion in the transition state leading to the minor enantiomer. nih.govacs.org

Attractive, non-covalent interactions can also play a decisive role. Studies on tartrate-derived allylboronates identified an attractive electrostatic interaction between the Lewis acid-activated aldehyde and an ester carbonyl oxygen as a key factor in dictating diastereofacial control. acs.org Furthermore, in certain phosphoric acid-catalyzed systems, a stabilizing hydrogen bond between the phosphoryl oxygen of the catalyst and the formyl hydrogen of the aldehyde provides extra rigidity to the transition state, enhancing enantioselectivity. conicet.gov.ar The transfer of existing chirality, such as from an axially chiral biaryl substrate to a new central stereocenter during a cyclization, is another area where computational analysis helps to rationalize the high fidelity of the stereochemical outcome. researchgate.net

Table 2: Key Interactions Governing Stereoselectivity in Allylboration

Stereochemical Control Governing Factor Model/Interaction Computational Insight Reference
Diastereoselectivity Steric Hindrance Zimmerman-Traxler Model Chair-like transition states with equatorial substituents are energetically favored. diva-portal.orgnih.gov
Enantioselectivity Catalyst-Substrate Sterics Chiral Phosphoric Acid Catalysis Steric clash between bulky catalyst groups and substrates disfavors the transition state for the minor enantiomer. nih.gov
Diastereofacial Control Electrostatic Attraction Tartrate-Derived Boronates Attractive interaction between the activated aldehyde and an ester carbonyl oxygen stabilizes the favored transition state. acs.org
Enantioselectivity Hydrogen Bonding Chiral Phosphoric Acid Catalysis A C-H···O hydrogen bond between the aldehyde and catalyst provides rigidity and lowers the energy of the favored transition state. conicet.gov.ar
Enantioselectivity Catalyst Distortion Chiral Hydroxyl Carboxylic Acid Catalysis The energy penalty from catalyst distortion is higher in the transition state leading to the minor product. acs.orgbath.ac.uk

This table summarizes the key theoretical models and interactions used to explain the stereochemical outcomes of this compound transformations, as elucidated by computational studies.

Advanced Applications and Future Perspectives

Complex Molecule Synthesis

The construction of intricate organic molecules, particularly those with multiple stereocenters, is a central challenge in synthetic chemistry. Allylboronic acids provide an effective solution for the stereocontrolled formation of carbon-carbon bonds, enabling the synthesis of key structural motifs found in a wide array of complex natural products.

Allylboronic acids are instrumental in the total synthesis of natural products due to their ability to react with carbonyls and imines to form homoallylic alcohols and amines, respectively—structural units that are prevalent in biologically active molecules. acs.org The reactions are often highly diastereoselective and enantioselective, providing precise control over the stereochemistry of the products. acs.org

A notable application is in the synthesis of dihydro-α-pyrone-containing natural products. Enantiopure α-chiral allylboronic esters have been successfully employed in allyl addition reactions to create compounds such as goniothalamin, massoia lactone, and parasorbic acid with high efficiency and stereoselectivity. kisti.re.kr Furthermore, related strategies using boronic esters, such as the Matteson homologation, have been pivotal in the synthesis of marine natural products like dictyopterene A and precursors to awajanomycin. mdpi.com

Polyketides are a large and structurally diverse class of natural products known for their wide range of biological activities. The characteristic 1,3-dioxygenated pattern of many polyketides presents a significant synthetic challenge. An innovative, iterative organoboron-based methodology has been developed for the stereocontrolled synthesis of polyacetates, a common motif within polyketides. chemrxiv.org

This assembly-line synthesis approach involves a two-step iterative process:

Stereospecific Homologation : A boronic ester is homologated with a butenyl metallated carbenoid, extending the carbon chain while setting a new stereocenter. chemrxiv.org

Stereoselective Diboration : The terminal alkene of the newly extended chain undergoes an asymmetric diboration, creating a 1,2-bis(boronic ester). chemrxiv.org

This sequence can be repeated to build up long poly(boronic ester) chains. Subsequent stereospecific oxidation of the carbon-boron bonds reveals the desired 1,3-polyol structure, mimicking the carbon backbone of polyketide natural products. chemrxiv.org This method offers high versatility as the stereochemical outcome of each step is controlled independently. chemrxiv.org

Alkaloids are another major class of natural products, characterized by the presence of at least one nitrogen atom in a heterocyclic ring. Allylboronic acids have proven to be powerful reagents for the synthesis of complex alkaloid frameworks. A key strategy involves the branch-selective allylation of indole (B1671886) derivatives to construct C2-indolyl-all-carbon quaternary centers. rsc.org This methodology was successfully applied to the concise total synthesis of the mersicarpine alkaloid. rsc.org

Additionally, the diastereoselective allylation of N-tert-butane sulfinyl α-iminoesters using allylboronic acids provides access to optically active non-proteinogenic α-amino acid precursors. rsc.orgrsc.org These unnatural amino acids are valuable building blocks for synthesizing peptides and complex alkaloids, improving metabolic stability and offering new avenues for drug discovery. rsc.org The synthesis of (±)-myrioneurinol, a complex Myrioneuron alkaloid, also highlights the utility of highly diastereoselective carbon-carbon bond-forming reactions in constructing intricate alkaloid skeletons. nih.gov

Pharmaceutical and Agrochemical Applications

The unique properties of allylboronic acid and its derivatives make them highly valuable in the fields of medicinal chemistry and agrochemical science. Their ability to facilitate the synthesis of complex and stereochemically rich molecules is crucial for the discovery of new bioactive compounds.

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The α-CF₃ motif is frequently found in pharmaceuticals and agrochemicals, where it can enhance metabolic stability, binding affinity, and bioavailability. nih.gov

A significant breakthrough has been the development of an organocatalytic method for the synthesis of chiral α-CF₃ allylboronic acids. nih.govacs.org This approach utilizes an asymmetric homologation of alkenylboronic acids with trifluoromethyl diazomethane (B1218177), catalyzed by BINOL, to produce the desired chiral products with high enantioselectivity. nih.govacs.org These chiral α-CF₃ allylboronic acids are highly reactive and stereoselective reagents for the allylation of aldehydes, ketones, imines, and indoles. nih.govyoutube.com The oxygen-sensitive allylboronic acids can be purified and handled as their more stable diaminonaphthalene (DanH)-protected derivatives. nih.govacs.org

Table 1: Organocatalytic Synthesis of Chiral α-CF₃ this compound Derivatives acs.org
EntryAlkenylboronic Acid SubstrateProduct (DanH-protected)Yield (%)Enantiomeric Excess (ee, %)
1(E)-prop-1-en-1-ylboronic acid (2a)5a6998
2(E)-but-1-en-1-ylboronic acid (2b)5b6798
3(E)-3-methylbut-1-en-1-ylboronic acid (2c)5c6598
4(E)-styrylboronic acid (2d)5d5493
5(E)-(4-methoxystyryl)boronic acid (2e)5e2689

The incorporation of boronic acids into drug candidates has gained significant traction, with five FDA-approved boronic acid drugs to date. nih.gov These compounds can offer enhanced potency and improved pharmacokinetic profiles. nih.gov Allylboronic acids, in particular, provide synthetic routes to novel and complex molecular scaffolds with significant potential in drug design.

Key implications include:

Access to Novel Chemical Space : The ability to synthesize complex structures, such as those with multiple contiguous stereocenters or specific motifs like indolines and tetrahydroisoquinolines, opens up new areas of chemical space for drug discovery. acs.org

Improved Drug Properties : The introduction of α-CF₃ groups via chiral allylboronic acids is a powerful strategy in medicinal chemistry. nih.gov The CF₃ motif can enhance a drug's metabolic stability and binding affinity, leading to more effective and durable therapeutic agents. nih.govnih.gov

Stereochemically Pure Compounds : Many biological processes are highly sensitive to stereochemistry. The development of stereodivergent synthetic methods using allylboronic acids allows medicinal chemists to prepare all possible stereoisomers of a target molecule. rsc.org This is crucial for evaluating on- and off-target effects, leading to the design of safer and more selective drugs. rsc.org

Peptide and Peptidomimetic Design : The synthesis of sterically hindered, non-proteinogenic α-amino acids using allylboronic acids enables the creation of peptides with increased resistance to enzymatic degradation in the body, a major challenge in peptide-based drug development. rsc.org

The continued development of new reactions and applications for this compound promises to further expand its role as a cornerstone of modern synthetic chemistry, driving innovation in both complex molecule synthesis and the design of next-generation therapeutics and agrochemicals.

Development of Novel this compound Derivatives

The versatility of this compound in organic synthesis has spurred extensive research into the development of novel derivatives with enhanced reactivity, selectivity, and functional group compatibility. These efforts are primarily focused on the synthesis of substituted and functionalized variants, as well as the incorporation of heterocyclic motifs.

Substituted and Functionalized Allylboronic Acids

The strategic placement of substituents and functional groups on the this compound scaffold allows for the synthesis of complex and stereochemically rich molecules. Researchers have developed various methodologies to access these valuable reagents.

Copper-catalyzed reactions have proven to be a powerful tool for the synthesis of functionalized allylboronates. For instance, the γ-selective and stereospecific substitution of allylic carbonates with bis(pinacolato)diboron (B136004) can yield allylboron compounds bearing acetal (B89532) or ester functionalities. organic-chemistry.org Furthermore, the use of chiral copper(I) catalysts enables the enantioselective synthesis of α-chiral allylboronates from readily available allylic carbonates. organic-chemistry.org

Palladium catalysis has also been instrumental in the synthesis and application of functionalized allylboronic acids. Palladium-catalyzed coupling reactions of these acids with iodobenzenes have been shown to selectively produce branched allylic products in high yields. organic-chemistry.org Additionally, chiral palladium complexes can catalyze the asymmetric cross-coupling of 1,1-bis(pinacolato)boronate esters with bromoalkenes to generate enantiomerically enriched allyl boronates. organic-chemistry.org

Recent advancements have also focused on the development of methods for preparing sterically congested and multi-substituted allylboronates. A copper(I)-catalyzed three-component coupling of gem-dialkylallenes, alkyl halides, and bis(pinacolato)diboron provides access to sterically hindered allylic boronates. organic-chemistry.org These can then undergo diastereoselective allylboration with aldehydes to form homoallylic alcohols containing a quaternary carbon center. organic-chemistry.org

The table below summarizes selected methods for the synthesis of substituted and functionalized this compound derivatives.

Catalyst/MethodSubstrateProductKey Features
Copper(I)Allylic carbonates, bis(pinacolato)diboronFunctionalized allylboronatesγ-selective, stereospecific, tolerates acetal and ester groups. organic-chemistry.org
Chiral Copper(I)Allylic carbonates, bis(pinacolato)diboronα-chiral allylboronatesHigh enantiomeric purity. organic-chemistry.org
PalladiumFunctionalized allylboronic acids, iodobenzenesBranched allylic productsHigh to excellent yields. organic-chemistry.org
Chiral Palladium1,1-bis(pinacolato)boronate esters, bromoalkenesEnantiomerically enriched allyl boronatesHigh levels of enantioselectivity. organic-chemistry.org
Copper(I)gem-dialkylallenes, alkyl halides, bis(pinacolato)diboronSterically congested allylic boronatesThree-component coupling. organic-chemistry.org

Heterocyclic Allylboronic Acids

The incorporation of heterocyclic moieties into the this compound structure opens up new avenues for the synthesis of biologically active compounds and complex molecular architectures. While the synthesis of heterocyclic boronic acids can be challenging, various strategies have been developed to access these important building blocks. uspto.govresearchgate.net

The synthesis of heterocyclic boronic acids often involves metal-halogen exchange reactions on a protected heterocycle, followed by quenching with a trialkyl borate (B1201080). uspto.gov The choice of the protecting group on the heterocycle is critical for the success of these reactions. uspto.gov For example, silicon-based protecting groups have been shown to facilitate selective lithium-halogen exchange at milder temperatures, leading to improved yields of indol-3-ylboronic acids. uspto.gov

Chiral heterocyclic allylic boronates have also been synthesized and utilized in organic synthesis. acs.org For instance, chiral allylboronates within six-membered heterocycles can be derived from cyclic ketones through a two-step sequence that includes a palladium-catalyzed asymmetric borylation reaction. acs.org These chiral heterocyclic reagents are valuable for the stereoselective synthesis of complex molecules.

The synthesis of various heterocyclic boronic acids has been reported, including those based on:

Nitrogen Heterocycles: Pyridine, pyrrole, indole, imidazole, quinoline, and pyrimidine. uspto.govresearchgate.net

Sulfur Heterocycles: Thiophene and benzothiophene. uspto.govresearchgate.net

Oxygen Heterocycles: Furan and benzofuran. uspto.govresearchgate.net

Emerging Catalytic Systems and Methodologies

The continuous evolution of catalytic systems and methodologies is expanding the synthetic utility of this compound. Key areas of development include organocatalysis, the design of novel transition metal catalysts, and the implementation of sustainable and green chemistry principles.

Expanding the Scope of Organocatalysis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, and its application to reactions involving this compound is a growing area of research. BINOL-type organocatalysts, for example, have been successfully employed in the asymmetric homologation of olefinic boronic acids to prepare α-chiral allylboronic acids. diva-portal.org

A notable development is the organocatalytic synthesis of chiral α-trifluoromethyl allylboronic acids. acs.org In this methodology, the reaction of alkenylboronic acids with trifluoromethyl-diazomethane in the presence of a BINOL catalyst and ethanol (B145695) affords the desired chiral α-substituted allylboronic acids. acs.org These highly reactive products can then participate in self-catalyzed reactions with ketones, imines, and indoles to produce complex trifluoromethylated homoallylic alcohols and amines with multiple contiguous stereocenters. acs.org The oxygen-sensitive nature of these allylboronic acids can be managed by purification via their diaminonaphthalene-protected derivatives. acs.org

Novel Transition Metal Catalysts

The development of novel transition metal catalysts continues to push the boundaries of allylboration chemistry, offering new pathways for the synthesis of allylboron compounds with high efficiency and selectivity.

Copper Catalysts: Copper(I)-catalyzed systems are widely used for the synthesis of allylboronates from allylic carbonates and alcohols. organic-chemistry.org Synergistic catalysis combining copper and palladium has been developed for the allylboration of alkynes, where the regioselectivity is controlled by the catalyst system. nih.gov

Palladium Catalysts: Palladium catalysts are extensively used in cross-coupling reactions involving allylboronic acids. organic-chemistry.orgnih.gov Recent advancements include the development of palladium pincer complexes for the allylic C-H borylation of alkenes, which proceeds with high regio- and stereoselectivity. organic-chemistry.org Palladium nanoparticles generated in situ have also been shown to catalyze stereospecific allyl-aryl coupling in water. researchgate.net

Iridium Catalysts: Iridium-catalyzed borylation of cyclic alkenes can generate allylic boronates in situ, which can then react with aldehydes to form stereodefined homoallylic alcohols. organic-chemistry.org

Nickel and Iron Catalysts: Low-cost and earth-abundant metals are gaining attention as sustainable alternatives to precious metal catalysts. Nickel complexes have been used to catalyze the conversion of allylic acetates to allylboronates with high stereoselectivity. organic-chemistry.org Iron(III) acetoacetate (B1235776) has been employed for the direct cross-coupling of alkyl halides with bis(pinacolato)diboron at room temperature. organic-chemistry.org

The table below highlights some novel transition metal-catalyzed reactions involving this compound derivatives.

Metal CatalystReaction TypeSubstratesProductKey Features
Copper/PalladiumAlkyne AllylborationAlkynes, Allylic Carbonates, Diboron (B99234) Reagentβ-borylated, α-allylated AlkenesSynergistic catalysis with high regioselectivity. nih.gov
Palladium Pincer ComplexAllylic C-H BorylationAlkenes, Diboron ReagentAllylic BoronatesHigh regio- and stereoselectivity. organic-chemistry.org
IridiumBorylation of Cyclic AlkenesCyclic Alkenes, Diboron Reagent, AldehydesStereodefined Homoallylic AlcoholsIn situ generation of allylic boronates. organic-chemistry.org
NickelBorylation of Allylic AcetatesAllylic Acetates, Diboron ReagentAllylic BoronatesHigh stereoselectivity. organic-chemistry.org
IronDehydroxyborationAllylic Alcohols, Diboron Reagent(E)-AllylboronatesStereoselective, uses a low-cost catalyst. organic-chemistry.org

Sustainable and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable methods for reactions involving this compound. rsc.orgjcchems.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising strategy is the use of mechanochemistry. A mechanochemical method has been developed for the allylation of aldehydes and ketones using potassium allyltrifluoroborate salt and water. semanticscholar.org This solvent-free or low-solvent approach is highly efficient and can be selective for aldehydes over ketones. The use of lanthanide catalysts can further enhance the reactivity with ketones. semanticscholar.org

The development of transition-metal-free reactions is another key aspect of green chemistry in this field. For example, a transition-metal-free cross-coupling reaction of allylic bromides with aryl- and vinylboronic acids has been reported. researchgate.net Additionally, arylboronic acids themselves can act as catalysts in dehydrative C-alkylation and allylation reactions using alcohols as electrophiles, with water being the only byproduct. researchgate.net Boron-catalyzed, transition-metal-free arylation and alkenylation of allylic alcohols with boronic acids have also been achieved. nih.gov These methods offer more environmentally benign alternatives to traditional transition-metal-catalyzed processes. nih.gov

Future Research Directions

Unexplored Reactivity Modes

While the reactions of allylboronic acids and their esters with carbonyls and imines are well-established, their full reactive potential remains to be unlocked. A significant frontier lies in exploring their radical chemistry, which has been comparatively underdeveloped. nih.gov

Recent studies have shown that allylboronic esters can act as effective radical acceptors. acs.org This opens up new avenues for 1,3-difunctionalization reactions. In these processes, a radical adds to the allylboronic ester, initiating a cascade that includes a thermodynamically driven 1,2-boron shift. nih.govacs.org A key advantage of this approach is the retention of the valuable boronic ester moiety in the final product, making it available for subsequent transformations. nih.gov This contrasts with traditional ionic allylations where the boron group is typically lost. acs.org Examples of this reactivity include metal-free carboheteroarylation and iron-catalyzed hydroalkylation of allylboronic esters. nih.gov

Another promising area is the activation of allylboronic acids and esters through photoredox or electrochemical methods. nih.govresearchgate.net Visible-light photoredox catalysis, for instance, can modulate the oxidation potentials of alkylboronic acids, allowing them to serve as alkyl radical precursors. nih.govnih.gov Similarly, electrochemical approaches offer a transition-metal-free strategy for borylation reactions under mild conditions. researchgate.netresearchgate.net

Furthermore, the reactivity of allylboronic esters can be significantly enhanced by converting them into allylboronate complexes. The addition of an aryllithium to an allylboronic ester increases its nucleophilicity by several orders of magnitude. acs.orgnih.gov This heightened reactivity enables stereospecific additions to a much broader range of electrophiles beyond the conventional aldehydes and imines, including those that can introduce fluorine or trifluoromethyl groups. acs.orgnih.gov

Table 1: Emerging Reactivity Modes of this compound Derivatives

Reactivity Mode Description Key Features Potential Applications
Radical Acceptor Allylboronic esters engage in radical addition followed by a 1,2-boron migration. nih.govacs.org Retention of the boronic ester group; enables 1,3-difunctionalization. nih.gov Synthesis of complex alkylboronic esters. nih.gov
Photoredox Activation Visible-light catalysis generates radical species from boronic acids/esters. nih.govnih.gov Mild reaction conditions; avoids harsh reagents. nih.gov C-C bond formation, late-stage functionalization. nih.gov
Electrochemical Synthesis Electroreduction of allylic halides in the presence of pinacolborane. researchgate.net Transition-metal-free; high regioselectivity. researchgate.net Sustainable synthesis of allylboronic esters. researchgate.net

| Boronate Complex Nucleophilicity | Formation of highly nucleophilic 'ate' complexes with organolithium reagents. acs.orgnih.gov | Reacts with a wide range of electrophiles; high stereocontrol. acs.org | Access to functionalities like allylic fluorides. acs.orgnih.gov |

Tandem and Cascade Reaction Design

A major goal in modern organic synthesis is to increase efficiency by combining multiple reaction steps into a single operation, often termed tandem, domino, or cascade reactions. wikipedia.org Allylboronic acids are excellent candidates for inclusion in such processes, enabling the rapid construction of molecular complexity from simple precursors. youtube.com

Researchers are designing one-pot procedures that combine the synthesis of an allylboronate with a subsequent allylboration step. acs.org For example, palladium-catalyzed borylation of olefins can be coupled with an immediate allylboration of an aldehyde in a tandem sequence. acs.org Similarly, a one-pot, three-step cascade involving desilylation, borylation, and allylation has been developed to produce chiral α-substituted allylboronic esters with high diastereoselectivity. nih.gov

Cascade reactions initiated by radical processes are also gaining traction. As mentioned previously, the radical addition to allylboronic esters can trigger a cascade involving a 1,2-boron migration and subsequent trapping of the resulting carbon-centered radical. nih.govacs.org This strategy allows for the formation of multiple new bonds and the creation of complex substitution patterns in a single, efficient process. nih.gov

Multi-component reactions (MCRs), a subset of one-pot procedures, offer another powerful strategy. journalspub.com These reactions combine three or more starting materials in a single vessel to form a product that incorporates portions of all reactants. journalspub.com While specific examples focusing on this compound as a key component in complex MCRs are emerging, the development of new multi-component couplings involving allylboron species is an active area of research. mdpi.comnih.gov The design of novel cascade reactions that are initiated by an allylboration event or that form an this compound derivative in situ represents a significant future direction for streamlining the synthesis of complex organic molecules. mdpi.com

High-Throughput Synthesis and Screening

The discovery and optimization of new reactions and substrates for this compound chemistry can be significantly accelerated using high-throughput experimentation (HTE) and screening (HTS) techniques. unchainedlabs.com These approaches utilize automation and parallel processing to rapidly evaluate large numbers of variables, such as catalysts, ligands, solvents, and substrates. unchainedlabs.com

Flow chemistry is particularly well-suited for the high-throughput synthesis of this compound derivatives and related compounds. Continuous-flow systems have been successfully employed for photoredox/nickel-catalyzed arylations using allyl boronic esters. researchgate.net This method offers advantages like precise control over reaction parameters and circumvents solubility issues that can plague batch processes, enabling efficient and high-throughput C(sp²)-C(sp³) coupling. researchgate.netresearchgate.net Automated flow reactors, such as tube-in-tube systems for handling hazardous reagents like diazomethane, have been used for the library synthesis of cyclopropyl (B3062369) boronic esters, demonstrating the potential for generating diverse compound libraries based on boronic acid scaffolds. rsc.orgrsc.org

Once libraries of this compound derivatives or products from their reactions are generated, high-throughput screening methods can be used to identify promising candidates for specific applications. Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the rapid analysis of reaction mixture arrays, with throughputs approaching 10,000 reactions per hour. semanticscholar.org This enables chemists to quickly map reaction outcomes and identify optimal conditions. The combination of automated synthesis platforms with rapid screening technologies will be crucial for exploring the vast chemical space accessible through this compound chemistry and for discovering novel reactivity and applications. chemspeed.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
This compound pinacol (B44631) ester
Allyl trifluoroborate
Aryllithium
Diazomethane

Q & A

Q. What are the most reliable methods for synthesizing functionalized allylboronic acids, and how are they isolated?

Allylboronic acids are synthesized via palladium-catalyzed borylation of allylic alcohols using diboronic acid as the boron source. The reaction typically proceeds in THF under inert conditions, with products isolated by precipitation to avoid decomposition. For example, geranylboronic acid (γ,γ-disubstituted) is synthesized from geraniol and characterized via NMR and X-ray crystallography .

Q. What experimental conditions optimize the direct allylation of ketones using allylboronic acids?

Reactions with ketones require anhydrous solvents (e.g., THF or chloroform) at room temperature. Water or methanol inhibits reactivity, likely by coordinating to the boron center and competing with carbonyl activation. For sterically hindered ketones, elevated temperatures (40–60°C) may be necessary .

Q. How do allylboronic acids compare to allylboronic esters in reactivity and stability?

Allylboronic acids are more reactive toward ketones and imines than their ester counterparts (e.g., allyl-Bpin) due to higher Lewis acidity. However, they are less stable and require inert handling. Boroxines (anhydrides of allylboronic acids) further enhance reactivity but are oxygen-sensitive .

Q. What characterization techniques confirm the identity and purity of allylboronic acids?

Key methods include 1H^{1}\text{H} and 11B^{11}\text{B} NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for purity. X-ray crystallography is critical for resolving stereochemical configurations .

Advanced Research Questions

Q. Why do allylboronic acids exhibit unparalleled stereoselectivity in carbonyl allylation?

The six-membered transition state (TS) in allylboration rigidly constrains stereochemical outcomes. For ketones, Type I TS governs anti-periplanar alignment of the carbonyl oxygen and boron, leading to single diastereomers. Computational studies (DFT) support this model, showing minimal energy barriers for competing pathways .

Q. How can chemoselectivity in allylboronic acid-mediated cyclization reactions be rationalized and controlled?

In domino reactions with N-tosylhydrazones, chemoselectivity arises from preferential nucleophilic attack at specific electrophilic sites. DFT calculations reveal that fused bicyclic products are favored over transannular pathways due to lower activation energies in concerted bora-aza-ene mechanisms .

Q. What strategies enable stereodivergent synthesis using allylboronic acids?

Stereodivergence is achieved by modulating reaction pathways:

  • Concerted allylboration : Delivers anti-homoallylic amines from imines.
  • Stepwise 1,3-borotropic rearrangements : Enables syn-products via intermediate this compound isomerization. Chiral organocatalysts (e.g., SPINOL-based phosphoric acids) further enhance enantioselectivity .

Q. How do computational studies resolve contradictions in mechanistic proposals for this compound reactivity?

DFT modeling clarifies competing pathways, such as boroxine-mediated vs. direct allylboration. For instance, calculations show boroxines increase boron’s electrophilicity, accelerating ketone activation. Experimental kinetics and isotopic labeling validate these insights .

Q. What role do allylboronic acids play in natural product synthesis?

They enable efficient construction of quaternary stereocenters in alkaloids. For example, 3-chloroindoles react with γ,γ-disubstituted allylboronic acids to form indoline intermediates, pivotal in synthesizing (±)-mersicarpine and (±)-scholarisine G .

Methodological Considerations

  • Handling and Stability : Store under argon at –20°C. Use molecular sieves to stabilize boroxines .
  • Troubleshooting Low Yields : Ensure anhydrous conditions and verify boron source purity (e.g., commercial diboronic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.